4-ethoxy-N-{[1-(thiophene-2-sulfonyl)pyrrolidin-2-yl]methyl}benzamide
Description
Properties
IUPAC Name |
4-ethoxy-N-[(1-thiophen-2-ylsulfonylpyrrolidin-2-yl)methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O4S2/c1-2-24-16-9-7-14(8-10-16)18(21)19-13-15-5-3-11-20(15)26(22,23)17-6-4-12-25-17/h4,6-10,12,15H,2-3,5,11,13H2,1H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQKZIFZRMAZRQR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NCC2CCCN2S(=O)(=O)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-ethoxy-N-{[1-(thiophene-2-sulfonyl)pyrrolidin-2-yl]methyl}benzamide is a complex organic compound that has garnered interest in medicinal chemistry due to its diverse functional groups, which may impart significant biological activities. This article explores the biological activity of this compound, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features several key structural components:
- Ethoxy group : Enhances solubility and may influence biological activity.
- Thiophene ring : Known for its role in various pharmacological applications.
- Pyrrolidine moiety : Often associated with neuroactive compounds.
- Benzamide structure : Commonly found in many therapeutic agents.
The IUPAC name of the compound is N-(4-ethoxy-1,3-benzothiazol-2-yl)-N-{[1-(thiophene-2-sulfonyl)pyrrolidin-2-yl]methyl}benzamide.
Biological Activity Overview
The biological activity of this compound can be categorized into several areas based on current research findings:
Antitumor Activity
Recent studies indicate that compounds with similar structural motifs exhibit significant antitumor properties. For instance, derivatives containing thiophene and pyrrolidine rings have shown inhibitory effects against various cancer cell lines. A notable study revealed that benzamide derivatives could inhibit RET kinase, a target in cancer therapy, demonstrating moderate to high potency in ELISA-based assays .
Anti-inflammatory Properties
Compounds derived from benzamides have been documented to exhibit anti-inflammatory effects. The incorporation of a thiophene sulfonyl group may enhance this activity by modulating inflammatory pathways. Research on similar compounds suggests they can inhibit cyclooxygenases (COX), which are key mediators in the inflammatory response .
Antimicrobial Effects
The presence of the thiophene moiety is often linked to antimicrobial activity. Compounds featuring thiophene rings have been shown to possess good antibacterial and antifungal properties, making them potential candidates for developing new antimicrobial agents .
Understanding the mechanisms through which this compound exerts its biological effects is crucial for its therapeutic application. Key mechanisms include:
- Inhibition of Kinases : Similar compounds have been shown to inhibit specific kinases involved in cell proliferation and survival.
- Modulation of Inflammatory Pathways : By inhibiting enzymes like COX, these compounds can reduce inflammation.
- Interference with Bacterial Cell Wall Synthesis : Some derivatives target bacterial enzymes critical for cell wall integrity.
Case Studies
Several studies have investigated the biological activities of structurally related compounds:
- Antitumor Study : A series of benzamide derivatives were evaluated for their ability to inhibit RET kinase activity. The most potent compound demonstrated an IC50 value indicating effective inhibition against cancer cell proliferation .
- Anti-inflammatory Research : A study on similar benzamide derivatives highlighted their ability to reduce pro-inflammatory cytokine production in vitro, suggesting potential use in treating inflammatory diseases .
- Antimicrobial Evaluation : Research on thiophene-containing compounds showed promising results against Gram-positive and Gram-negative bacteria, with some derivatives exhibiting minimum inhibitory concentrations (MIC) comparable to established antibiotics .
Data Tables
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Structural Analogues
The compound shares structural similarities with several benzamide derivatives, differing primarily in substituents and heterocyclic systems. Key analogues include:
Key Observations :
- Heterocyclic Variations : Replacement of thiophene with thiazole (e.g., ) alters electronic properties and steric bulk, affecting target binding. Thiazole-containing analogues often exhibit stronger π-π stacking interactions with kinases .
- Sulfonamide Positioning : The thiophene-2-sulfonyl group in the target compound provides a distinct electronic profile compared to phenylsulfonyl derivatives (e.g., ), which may modulate enzyme inhibition selectivity.
Research Findings and Data
Physicochemical Properties
- Molecular Formula : C₁₉H₂₃N₂O₄S₂ (calculated).
- Molecular Weight : ~443.5 g/mol (estimated).
- Polar Surface Area (PSA) : ~100 Ų (predicted), indicating moderate blood-brain barrier permeability.
Stability and Degradation
Forced degradation studies of related compounds (e.g., ) reveal susceptibility to hydrolytic cleavage of the amide bond under acidic conditions, suggesting similar stability challenges for the target compound.
Q & A
Q. What are the optimal synthetic routes for 4-ethoxy-N-{[1-(thiophene-2-sulfonyl)pyrrolidin-2-yl]methyl}benzamide, and how can reaction conditions be optimized?
The synthesis involves multi-step reactions, including sulfonylation of pyrrolidine derivatives, nucleophilic substitution, and amide bond formation. Key steps:
- Sulfonylation : React pyrrolidine with thiophene-2-sulfonyl chloride under basic conditions (e.g., triethylamine in dichloromethane) .
- Amide coupling : Use coupling agents like HATU or EDC/HOBt with 4-ethoxybenzoic acid. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) and optimize pH (6–7) to minimize side products .
- Purification : Column chromatography (silica gel, gradient elution) or recrystallization from ethanol/water mixtures improves purity (>95%) .
Q. Which analytical techniques are critical for characterizing this compound?
- NMR spectroscopy : H and C NMR confirm structural integrity, e.g., thiophene sulfonyl protons (δ 7.5–8.0 ppm) and pyrrolidine methylene groups (δ 2.8–3.5 ppm) .
- HPLC : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) assess purity (>98%) .
- Mass spectrometry (ESI-MS) : Molecular ion peaks ([M+H]) validate the molecular formula .
Q. How can researchers design initial biological activity screens for this compound?
- Target selection : Prioritize sulfonamide-associated targets (e.g., carbonic anhydrases, bacterial enzymes) .
- In vitro assays :
- Antibacterial: Broth microdilution (MIC against S. aureus, E. coli) .
- Enzyme inhibition: Fluorescence-based assays (e.g., β-lactamase inhibition) with IC calculations .
- Dose-response curves : Use 3–5 logarithmic concentrations to establish potency .
Advanced Research Questions
Q. How do structural modifications (e.g., ethoxy vs. methoxy groups) impact biological activity?
- SAR studies : Replace the ethoxy group with methoxy, hydroxy, or halogens. Compare activity via:
- Binding affinity : Molecular docking (AutoDock Vina) against target proteins .
- Pharmacokinetics : LogP measurements (shake-flask method) to assess hydrophobicity .
- Data interpretation : Ethoxy groups enhance metabolic stability but may reduce solubility, requiring balance in lead optimization .
Q. What computational strategies predict the compound’s reactivity and metabolic pathways?
- DFT calculations : Analyze sulfonamide bond stability (B3LYP/6-31G* level) to predict hydrolysis susceptibility .
- Metabolism prediction : Use software like Schrödinger’s ADMET Predictor to identify cytochrome P450 oxidation sites (e.g., pyrrolidine ring) .
- Molecular dynamics simulations : Assess protein-ligand binding stability (e.g., with GROMACS) over 100-ns trajectories .
Q. How should researchers address contradictions in biological activity data across studies?
- Case example : Discrepancies in MIC values may arise from strain variability or assay conditions. Mitigation strategies:
- Standardized protocols : Follow CLSI guidelines for antimicrobial testing .
- Positive controls : Compare with known inhibitors (e.g., ciprofloxacin) to validate assay conditions .
- Triplicate repeats : Statistical analysis (ANOVA, p < 0.05) ensures reproducibility .
Q. What strategies optimize the compound’s stability under physiological conditions?
- Forced degradation studies : Expose to pH 1–13, heat (40–60°C), and UV light. Monitor via HPLC for degradation products (e.g., sulfonic acid derivatives) .
- Lyophilization : Stabilize as a lyophilized powder (trehalose matrix) for long-term storage .
- Protection strategies : Use prodrug approaches (e.g., esterification of benzamide) to enhance plasma stability .
Q. How can researchers validate target engagement in cellular models?
- Cellular thermal shift assays (CETSA) : Confirm target binding by measuring protein denaturation shifts post-treatment .
- Knockdown/knockout models : CRISPR-Cas9-mediated gene editing to correlate activity with target expression .
- Fluorescent probes : Conjugate with BODIPY tags for live-cell imaging of intracellular localization .
Methodological Considerations Table
| Aspect | Techniques | Key Parameters | References |
|---|---|---|---|
| Synthesis Optimization | TLC, Column Chromatography | Purity (>95%), Yield (60–75%) | |
| Structural Analysis | NMR, ESI-MS | δ 7.5–8.0 ppm (thiophene), [M+H] | |
| Biological Screening | MIC assays, Enzyme Inhibition | IC, MIC (μg/mL) | |
| Stability Studies | HPLC, Lyophilization | Degradation products, Shelf-life | |
| Computational Modeling | DFT, Molecular Dynamics | Binding energy (kcal/mol), RMSD values |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
